methyl 2-[2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups and a dimethylamino ethenyl moiety, which contribute to its distinct reactivity and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of niacin used for its vasodilatory properties.
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer synthesis.
Uniqueness
Methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate stands out due to its trifluoromethyl groups and dimethylamino ethenyl moiety, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H12F6N2O2 |
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Molecular Weight |
342.24 g/mol |
IUPAC Name |
methyl 2-[2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12F6N2O2/c1-21(2)5-4-8-10(11(22)23-3)7(12(14,15)16)6-9(20-8)13(17,18)19/h4-6H,1-3H3 |
InChI Key |
SHTYAWAKKHGPJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C(C(=CC(=N1)C(F)(F)F)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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